N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c31-24(21-5-6-22-23(15-21)34-18-33-22)27-8-10-28-11-13-30(14-12-28)25(32)20-3-1-19(2-4-20)16-29-9-7-26-17-29/h1-7,9,15,17H,8,10-14,16,18H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEZQLKEUNDHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (hereafter referred to as Compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of Compound 1, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Compound 1 belongs to a class of compounds characterized by the presence of an imidazole ring and a piperazine moiety, which are known to exhibit diverse biological activities. The structural formula can be represented as follows:
This compound features:
- An imidazole ring that contributes to its pharmacological properties.
- A piperazine group that enhances its binding affinity to biological targets.
- A benzo[d][1,3]dioxole moiety which may influence its solubility and bioavailability.
The biological activity of Compound 1 is primarily attributed to its interaction with specific cellular targets involved in cancer progression and microbial resistance. Key mechanisms include:
1. Anticancer Activity:
- Inhibition of Kinesin Spindle Protein (KSP): Compound 1 has been shown to inhibit KSP, a critical protein involved in mitosis. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cell lines .
- Induction of Apoptosis: Flow cytometry studies indicated that Compound 1 promotes apoptosis in MCF cell lines, with an observed IC50 value indicating effective cytotoxicity at micromolar concentrations .
2. Antimicrobial Activity:
- Preliminary studies suggest that derivatives similar to Compound 1 exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups enhances this activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF Cell Line | 25.72 ± 3.95 | |
| Antimicrobial | E. coli | Not specified | |
| S. aureus | 0.015 |
Case Studies
Several studies have investigated the efficacy of Compound 1 or its analogs:
Case Study 1: Anticancer Efficacy
In a study examining the effects of Compound 1 on tumor-bearing mice, researchers found a significant reduction in tumor growth compared to control groups. The compound was administered daily, leading to enhanced apoptosis markers in tumor tissues .
Case Study 2: Antimicrobial Properties
A series of tests conducted on various bacterial strains demonstrated that compounds structurally related to Compound 1 exhibited potent antibacterial effects. Specifically, one derivative showed an MIC value indicating effective inhibition against S. aureus, suggesting potential for therapeutic use in treating infections .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research has indicated that compounds containing imidazole derivatives can modulate the activity of kinesin spindle protein (KSP), which plays a crucial role in cell division. Inhibiting KSP can lead to cancer cell death by disrupting mitosis .
Case Study: KSP Inhibition
A study published in a patent document outlines the synthesis of related imidazole compounds that inhibit KSP, demonstrating significant cytotoxic effects against various cancer cell lines. The findings suggest that N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could exhibit similar properties due to structural similarities .
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. Compounds with imidazole rings have been shown to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
Case Study: Antimycobacterial Activity
Research into benzo[d]imidazo derivatives has highlighted their effectiveness against Mycobacterium tuberculosis. A derivative with a similar structure demonstrated significant inhibitory activity, indicating that this compound could be explored for similar applications .
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases .
Case Study: Serotonin Receptor Modulation
Research has shown that certain piperazine-containing compounds can act as serotonin receptor modulators. Given the structural components of this compound, it may possess similar properties worth investigating for therapeutic applications in psychiatric disorders .
Enzyme Inhibition
The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism. By targeting these enzymes, it can disrupt critical biological processes leading to cell death or growth inhibition.
Receptor Interaction
Interactions with neurotransmitter receptors can modulate signaling pathways associated with mood regulation and cognitive function. This interaction could provide a basis for developing treatments for various neurological conditions.
Chemical Reactions Analysis
1.1. Piperazine Core Functionalization
The piperazine ring is central to the molecule’s architecture. In structurally related compounds (e.g., D3R agonists in ), piperazine derivatives are synthesized via:
-
Alkylation/Acylation : Piperazine reacts with alkyl halides (e.g., 4-(chloromethyl)benzoyl chloride) to introduce substituents. For example, Scheme 1 in demonstrates coupling of N-acylated piperazines with alkyl bromides under basic conditions (KCO, DMF, 60°C).
-
Late-Stage Modifications : Post-alkylation, secondary functionalization (e.g., acylation with 4-methoxybenzoyl chloride) is performed to install the benzoyl-imidazole unit .
1.3. Benzo[d] dioxole-5-carboxamide Formation
The benzo[d] dioxole moiety is synthesized from catechol derivatives:
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Cyclization : Reaction of catechol with dichloromethane under basic conditions forms the dioxole ring .
-
Carboxamide Coupling : The carboxylic acid is activated (e.g., via thionyl chloride) and coupled to ethylenediamine derivatives using coupling agents like EDCI/HOBt .
1.4. Final Assembly
The ethyl-piperazine linker is established via:
-
Nucleophilic Displacement : Ethylenediamine reacts with a piperazine-bound alkyl halide (e.g., 1-(2-chloroethyl)piperazine) in DMF at 80°C .
-
Amide Bond Formation : The benzo[d] dioxole-5-carboxamide is coupled to the ethyl-piperazine intermediate via standard peptide coupling protocols .
2.1. Amide Bond Hydrolysis
The carboxamide group is susceptible to hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding benzo[d] dioxole-5-carboxylic acid and the corresponding amine .
2.2. Piperazine Ring Alkylation
The secondary amines in the piperazine ring undergo alkylation with electrophiles (e.g., methyl iodide) in polar aprotic solvents (DMF, CHCN) .
2.3. Imidazole Reactivity
-
Protonation/Deprotonation : The imidazole ring (pK ~7) undergoes pH-dependent tautomerism, influencing its coordination chemistry .
-
Metal Coordination : Imidazole binds to transition metals (e.g., Cu, Zn) in catalytic systems, relevant for cross-coupling reactions .
3.1. Palladium-Catalyzed Cross-Coupling
The benzoyl group may undergo Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh)/KCO in dioxane/HO (80°C) to introduce aryl substituents .
3.2. Oxidative Cyclization
In the presence of sulfur/DMF, aromatic aldehydes and o-phenylenediamine form benzimidazole derivatives, a strategy applicable to
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues ()
Five piperazine derivatives with benzo[d][1,3]dioxole-5-yloxy groups and varying aryl substituents were synthesized. Key comparisons include:
| Compound Structure (Abbreviated) | Yield (%) | Melting Point (°C, HCl salt) | Key Substituents |
|---|---|---|---|
| 1-(2-(4-((Benzodioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine | 67 | 169–170 | 2,4-Difluorophenyl |
| 4-(4-(2-(4-((Benzodioxol-5-yloxy)methyl)phenyl)ethyl)piperazin-1-yl)-3-fluorobenzonitrile | 75 | 182–183 | 3-Fluoro-4-cyanophenyl |
| 1-(2-(4-((Benzodioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine | 78 | 176–177 | 2-Chlorophenyl |
Key Findings :
- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -F) correlate with higher melting points (182–183°C for the nitrile derivative) compared to halogens (176–177°C for 2-Cl), likely due to enhanced dipole interactions .
- Synthetic Yields : Substituted phenyl groups (e.g., 2-Cl) show higher yields (78%) than fluorinated derivatives (67–75%), suggesting steric or electronic influences on reaction efficiency .
Benzimidazole Carboxamide Derivatives ()
Benzimidazole-based compounds, such as PZ1 (N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide), were synthesized with yields up to 94%.
| Compound Name | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|
| 2-(5-Chloro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid | 72 | >300 | Chloro and hydroxy substituents |
| PZ1 | – | 249–252 | Piperazine-ethyl linker |
Key Findings :
- Thermal Stability : Benzimidazole derivatives exhibit exceptionally high melting points (>300°C) due to strong π-π stacking and hydrogen bonding from hydroxyl groups .
- Structural Contrast : Unlike the target compound, PZ1 lacks a benzo[d][1,3]dioxole moiety but includes a benzimidazole core. This difference may reduce lipophilicity but enhance aromatic interactions in biological targets .
Pyrrolidine-Linked Benzimidazoles ()
A series of 1H-benzo[d]imidazole-4-carboxamides with pyrrolidine side chains (e.g., 5cl , 5cm ) were synthesized.
| Compound Name | Key Substituents | Synthesis Procedure |
|---|---|---|
| 5cl | 3-Aminopropyl-pyrrolidine | Procedure D |
| 5co | 2-Benzamidoethyl-pyrrolidine | Procedure E |
Key Findings :
- Flexibility vs.
- Hydrogen Bonding: Amino or benzamido groups in these compounds (e.g., 5cl, 5co) provide additional hydrogen-bonding sites, analogous to the imidazole in the target compound .
Thiazole-Cyclopropane Derivatives ()
Compounds like 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) share the benzo[d][1,3]dioxole-carboxamide motif but incorporate thiazole and cyclopropane rings.
| Compound Name | Molecular Weight | Key Structural Features |
|---|---|---|
| 74 | 591.14 | Thiazole, cyclopropane, pyrrolidine |
Key Findings :
Research Implications
- Drug Design : The target’s imidazole and piperazine groups make it a candidate for targeting enzymes or receptors requiring hydrogen-bonding and flexible binding pockets.
- Optimization : Substituting the benzoyl group with electron-deficient aryl moieties (as in ) could enhance thermal stability without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
